Human Dihydrofolate Reductase (hDHFR) Inhibition: Nanomolar Potency Comparable to Methotrexate
5-Furfurylidene-2-thiohydantoin exhibits potent inhibition of recombinant human dihydrofolate reductase (hDHFR) with an IC50 of 2.60 nM [1]. This potency is comparable to or exceeds that of methotrexate (MTX), a clinical antifolate with reported hDHFR IC50 values ranging from 4.734 ± 0.569 nM to 27.75 ± 1.03 nM depending on assay conditions [2]. The inhibition of DHFR was assessed via reduction in conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) measured every 30 seconds for 6 minutes by UV-Vis spectrophotometry [1].
| Evidence Dimension | hDHFR inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.60 nM |
| Comparator Or Baseline | Methotrexate: 4.734 ± 0.569 nM to 27.75 ± 1.03 nM (reported range across studies) |
| Quantified Difference | 5-furfurylidene-2-thiohydantoin IC50 is 1.8-fold to 10.7-fold more potent than methotrexate in the cited assays |
| Conditions | Recombinant human DHFR, UV-Vis spectrophotometric assay measuring DHF to THF conversion, measurements taken every 30 sec for 6 min |
Why This Matters
This establishes 5-furfurylidene-2-thiohydantoin as a validated nanomolar DHFR inhibitor, enabling its use as a reference compound in antifolate research or as a chemical probe for DHFR-dependent pathways without reliance on clinical antifolates.
- [1] BindingDB Entry BDBM50236320 (CHEMBL4091106). (2025). IC50: 2.60 nM for recombinant human DHFR. BindingDB / ChEMBL. View Source
- [2] IC50 values for inhibition of rEg-DHFR and human dihydrofolate reductase (DHFR) by various antifolates. (2017). Nature Scientific Reports. View Source
